molecular formula C8H17NO B1527850 1-Amino-2-cyclopentylpropan-2-ol CAS No. 1249360-64-2

1-Amino-2-cyclopentylpropan-2-ol

Cat. No.: B1527850
CAS No.: 1249360-64-2
M. Wt: 143.23 g/mol
InChI Key: CZBKBYJCHJYUIZ-UHFFFAOYSA-N
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Description

1-Amino-2-cyclopentylpropan-2-ol (CAS 1249360-64-2) is a secondary amino alcohol with the molecular formula C₈H₁₇NO and a molecular weight of 127.23 g/mol. Its structure features a cyclopentyl group attached to a propan-2-ol backbone with an amino group at position 1 .

Properties

IUPAC Name

1-amino-2-cyclopentylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(10,6-9)7-4-2-3-5-7/h7,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBKBYJCHJYUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with nitromethane to form 2-nitrocyclopentanol, which is then reduced to 1-amino-2-cyclopentylpropan-2-ol using hydrogenation or other reducing agents . Another method involves the alkylation of cyclopentylamine with epichlorohydrin, followed by reduction .

Industrial Production Methods: Industrial production of 1-amino-2-cyclopentylpropan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-cyclopentylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-amino-2-cyclopentylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The hydroxyl group can participate in various biochemical reactions, affecting the compound’s overall bioactivity . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among aminopropanol derivatives lie in their substituents and stereochemistry:

  • 1-Amino-2-cyclopentylpropan-2-ol: Cyclopentyl group at position 2, secondary alcohol, primary amine .
  • (S)-1-Aminopropan-2-ol (CAS 2799-17-9): Simpler structure with a methyl group and (S)-configuration at position 2 .
  • (S)-2-Amino-1,1-diphenylpropan-1-ol (CAS 78603-91-5): Two phenyl groups at position 1, tertiary alcohol, and chiral amino group .
  • 1-Chloro-2-methyl-2-propanol (CAS 558-42-9): Chlorine substituent at position 1 and methyl group at position 2 .
  • 2-Amino-2-Methylpropanol (CAS 124-68-5): Geminal methyl and amino groups at position 2 .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling/Melting Point Solubility (Polarity)
1-Amino-2-cyclopentylpropan-2-ol C₈H₁₇NO 127.23 Not reported Low (bulky cyclopentyl)
(S)-1-Aminopropan-2-ol C₃H₉NO 75.11 165–167°C (bp) High (small alkyl chain)
2-Amino-1,1-diphenylpropan-1-ol C₁₅H₁₇NO 227.30 Not reported Low (aromatic hydrophobicity)
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 48–50°C (mp) Moderate (chlorine polarity)
2-Amino-2-Methylpropanol C₄H₁₁NO 89.14 165°C (bp) High (small substituents)

Reactivity and Stability

  • Steric Effects: Bulky substituents (e.g., cyclopentyl, diphenyl) reduce nucleophilic reactivity compared to smaller analogs like 1-Aminopropan-2-ol .
  • Hazard Profiles: 1-Chloro-2-methyl-2-propanol requires stringent safety measures (e.g., immediate decontamination after skin contact), suggesting higher toxicity than amino-substituted analogs .

Biological Activity

1-Amino-2-cyclopentylpropan-2-ol is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

1-Amino-2-cyclopentylpropan-2-ol is noted for its interactions with various biological targets, particularly in the context of neurodegenerative diseases. It has been identified as an antagonist of the P2X7 receptor, which plays a significant role in inflammatory responses and neurodegenerative processes. This receptor's antagonism is crucial for developing treatments aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

Research has indicated that 1-amino-2-cyclopentylpropan-2-ol exhibits antimicrobial activity. Studies have shown its effectiveness against several bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may inhibit the proliferation of cancer cells, although the specific pathways involved remain to be fully elucidated. Its structure suggests potential interactions with various cellular mechanisms that could lead to apoptosis in cancer cells.

Case Studies

  • Neurodegenerative Disease Treatment : In a study focused on the treatment of neurodegenerative diseases, 1-amino-2-cyclopentylpropan-2-ol was administered in vitro to assess its effects on cell viability and inflammatory markers. The results indicated a significant reduction in inflammatory cytokines when compared to control groups, supporting its role as a P2X7 antagonist .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of 1-amino-2-cyclopentylpropan-2-ol against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Data Table: Biological Activities Summary

Biological ActivityObserved EffectsReferences
P2X7 AntagonismReduction in inflammatory markers
Antimicrobial ActivityEffective against Staphylococcus aureus
Anticancer PotentialInhibition of cancer cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-cyclopentylpropan-2-ol
Reactant of Route 2
1-Amino-2-cyclopentylpropan-2-ol

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